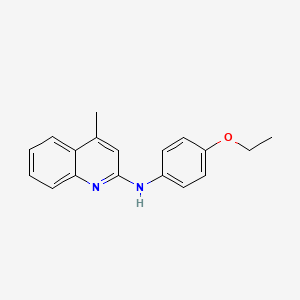

(4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-methylquinolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-3-21-15-10-8-14(9-11-15)19-18-12-13(2)16-6-4-5-7-17(16)20-18/h4-12H,3H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWSMMGVDHTULF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649619 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations of 4 Ethoxy Phenyl 4 Methyl Quinolin 2 Yl Amine

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, (4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine, suggests several plausible synthetic disconnections. The most apparent disconnection is at the C2-N bond of the quinoline (B57606) ring, which points to two primary synthetic strategies.

Strategy A: Nucleophilic Aromatic Substitution

This approach involves the coupling of a pre-formed 4-methylquinoline (B147181) core, activated at the C2 position, with 4-ethoxyaniline.

Target Molecule: this compound

Disconnection: C2(quinoline)-N bond

Key Precursors:

2-Halo-4-methylquinoline (e.g., 2-chloro-4-methylquinoline)

4-Ethoxyaniline

Strategy B: Construction of the Quinoline Ring with the N-Aryl Substituent in Place

This strategy involves forming the quinoline ring from acyclic precursors where the (4-ethoxyphenyl)amino moiety is already incorporated. This can be achieved through various cyclization reactions.

Target Molecule: this compound

Disconnection: Bonds forming the quinoline ring

Key Precursors (example for a Friedländer-type synthesis):

A 2-aminoaryl ketone or aldehyde derivative.

A compound containing an activated methylene (B1212753) group, which in this case would also incorporate the N-(4-ethoxyphenyl) group, such as an N-(4-ethoxyphenyl) cyanamide (B42294) or a related active methylene compound.

Strategies for Constructing the Quinoline Core with N-Phenyl Substitution

Several classical and modern synthetic methods can be adapted for the construction of the N-phenyl substituted 4-methyl-2-aminoquinoline core.

Direct Cyclization Approaches (e.g., Friedländer, Povarov Reactions)

Friedländer Synthesis: The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. mdpi.comnih.gov To obtain a 2-aminoquinoline (B145021) derivative, a modified approach is necessary. One possibility is the reaction of a 2-aminoaryl ketone with a reagent that provides the C2-N fragment, such as a cyanamide or a guanidine (B92328) derivative. For the target molecule, this could involve the reaction of 2-aminoacetophenone (B1585202) with N-(4-ethoxyphenyl)cyanamide. The reaction is typically catalyzed by an acid or a base. mdpi.comeurekaselect.com A domino nitro reduction-Friedländer heterocyclization offers an alternative where the 2-amino precursor is generated in situ from a 2-nitrobenzaldehyde (B1664092) or ketone. wikipedia.orgmdpi.com

Povarov Reaction: The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form a tetrahydroquinoline, which can then be oxidized to the corresponding quinoline. wikipedia.orgresearchgate.net For the synthesis of this compound, a three-component reaction could be envisioned involving an aniline (B41778) (like 4-ethoxyaniline), an aldehyde, and an electron-rich alkene that would provide the 4-methyl substituent. Subsequent oxidation would lead to the desired quinoline core. wikipedia.orgnih.gov

Oxidative Annulation Strategies

Oxidative annulation has emerged as a powerful tool for quinoline synthesis, often involving transition-metal catalysis. These methods can form the quinoline ring through C-H activation and subsequent C-C and C-N bond formation. For instance, a rhodium(III)-catalyzed double C-H activation and annulation of 1-aryl tetrazoles with internal alkynes can produce multisubstituted 2-aminoquinolines. nih.gov Adapting this to the target molecule would require a suitably substituted aryl tetrazole and an alkyne that would yield the 4-methylquinoline skeleton. Another approach could involve the oxidative coupling of an aniline with two molecules of an alkyne or other coupling partners.

Multicomponent Reaction (MCR) Approaches for Quinoline Synthesis

Multicomponent reactions are highly efficient for building molecular complexity in a single step. youtube.com Several MCRs have been developed for quinoline synthesis. A potential MCR for the target molecule could involve the reaction of an aniline (4-ethoxyaniline), an aldehyde, and a ketone (acetone, to provide the 4-methyl group and C3) in the presence of a catalyst. These reactions often proceed through intermediates similar to those in the Povarov or Friedländer pathways but are performed in a one-pot fashion. youtube.com

Regioselective Functionalization of the (4-Ethoxy-phenyl) Moiety

The (4-ethoxy-phenyl)amino substituent on the quinoline core is susceptible to electrophilic aromatic substitution. The ethoxy group is a strong activating group and is ortho-, para-directing. The amino group, being part of an enamine-like system within the 2-aminoquinoline, is also activating. The regioselectivity of electrophilic attack will be governed by the combined directing effects of these groups and steric hindrance.

The positions ortho to the ethoxy group (C3' and C5') are activated. However, the position para to the ethoxy group is blocked by the nitrogen atom. Therefore, electrophilic substitution is most likely to occur at the C3' and C5' positions of the ethoxy-phenyl ring.

Potential Functionalization Reactions:

| Reaction | Reagents and Conditions | Expected Product(s) |

| Nitration | HNO₃/H₂SO₄ | (4-Ethoxy-3-nitro-phenyl)-(4-methyl-quinolin-2-yl)-amine and/or (4-Ethoxy-3,5-dinitro-phenyl)-(4-methyl-quinolin-2-yl)-amine |

| Halogenation | Br₂/AcOH or NBS | (3-Bromo-4-ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine and/or (3,5-Dibromo-4-ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | (3-Acyl-4-ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine |

| Friedel-Crafts Alkylation | Alkyl halide/AlCl₃ | (3-Alkyl-4-ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine |

Note: The table presents expected products based on general principles of electrophilic aromatic substitution. Actual outcomes may vary depending on specific reaction conditions.

Selective Derivatization at the Quinoline Methyl Group

The methyl group at the C4 position of the quinoline ring is activated due to its position adjacent to the aromatic system and can undergo a variety of chemical transformations.

Oxidation: The 4-methyl group can be selectively oxidized to a formyl group (aldehyde) or a carboxyl group (carboxylic acid). This can be achieved using various oxidizing agents. For instance, selenium dioxide is a classic reagent for the oxidation of methyl groups on heteroaromatic rings to aldehydes. More modern methods may employ metal-free conditions with hypervalent iodine reagents. researchgate.net

Condensation Reactions: The aldehyde formed from the oxidation of the methyl group can serve as a versatile intermediate for further derivatization through condensation reactions.

Knoevenagel Condensation: The 4-formylquinoline can react with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a base to form α,β-unsaturated products. wikipedia.org

Mannich Reaction: The active methyl group itself can participate in Mannich reactions. This involves the reaction of the 4-methylquinoline with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group at the methylene carbon of the original methyl group. mdpi.comrsc.org

Halogenation: Radical halogenation of the methyl group is also possible, leading to 4-(halomethyl)quinoline derivatives, which are useful intermediates for nucleophilic substitution reactions.

Summary of Derivatization Reactions at the 4-Methyl Group:

| Reaction Type | Reagent/Conditions | Product Functional Group |

| Oxidation | SeO₂ or Hypervalent iodine reagents | Aldehyde (-CHO) or Carboxylic acid (-COOH) |

| Knoevenagel Condensation (from 4-CHO) | Active methylene compound, base | α,β-Unsaturated system |

| Mannich Reaction | Formaldehyde, secondary amine | Aminomethyl (-CH₂NR₂) |

| Radical Halogenation | NBS, light/radical initiator | Halomethyl (-CH₂X) |

This table provides a summary of potential derivatization reactions. Specific conditions would need to be optimized for the target substrate.

Optimization of Reaction Conditions and Process Efficiency

The synthesis of N-aryl-quinolin-2-amines, and by extension this compound, is typically achieved through the condensation of a substituted 2-chloroquinoline (B121035) with an appropriate aniline. The efficiency and yield of this transformation are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and the use of a base.

Traditional methods for quinoline synthesis, such as the Skraup, Doebner–Von Miller, and Friedländer reactions, often suffer from harsh conditions and the use of toxic reagents. nih.gov Modern approaches focus on improving efficiency and environmental friendliness. For the N-arylation of 2-chloroquinolines, several factors are crucial for optimization.

Catalyst and Reaction Medium: The reaction can be influenced by the presence of an acid or a metal catalyst. For instance, the use of a Brønsted acid or a Lewis acid can facilitate the incorporation of anilines at the 4-position of quinolines with high yields. nih.gov In some cases, metal-free conditions are sought to create more environmentally benign processes. nih.govnih.gov The use of ionic liquids as either the solvent or catalyst has been shown to improve reaction times and yields in quinoline synthesis. nih.gov

Temperature and Irradiation: Temperature plays a significant role in the reaction rate. While conventional heating is common, microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to shorter reaction times and improved yields. nih.gov For example, microwave-assisted synthesis of 4-anilinoquinazolines, a related class of compounds, has been shown to be highly efficient for a wide range of anilines. nih.gov

Solvent and Base: The choice of solvent can significantly impact the reaction's outcome. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and various alcohols are commonly employed. nih.gov The addition of a base is often necessary, particularly when using secondary amines or anilines as nucleophiles, to neutralize the HCl generated during the reaction and to enhance the nucleophilicity of the amine. nih.gov

The optimization of these parameters is a multi-faceted process, and the ideal conditions are often determined empirically for each specific substrate combination.

Interactive Data Table: Optimization of Reaction Conditions for N-Aryl-Quinoline Synthesis (Illustrative Examples)

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Catalyst | None | Lewis Acid | Brønsted Acid | Yields and reaction rates vary; acid catalysis is often beneficial for aniline nucleophiles. |

| Solvent | Ethanol | DMF | Ionic Liquid | Ionic liquids can lead to faster reactions and higher yields. nih.gov |

| Temperature | Room Temp | Reflux | Microwave (140-180°C) | Microwave heating significantly reduces reaction times. nih.gov |

| Base | None | Triethylamine | Sodium Hydroxide | A base is often required for aniline nucleophiles to achieve good yields. nih.gov |

Novel Synthetic Routes for Structurally Related Analogs

The quest for more efficient, versatile, and environmentally friendly synthetic methods has led to the development of numerous novel routes for quinoline and its derivatives. These modern approaches often involve transition-metal catalysis, one-pot reactions, and C-H activation strategies, enabling the synthesis of a diverse range of structurally related analogs.

Transition Metal-Free Syntheses: Recent advancements have focused on metal-free synthetic routes to quinolines. nih.gov These methods often involve modifications of classical reactions, such as using iodine as a catalyst in the reaction of enamides and imines, which offers mild reaction conditions and utilizes low-cost starting materials. nih.gov Aerobic reaction conditions without a catalyst have also been reported, where oxygen acts as the oxidant. nih.gov

C-H Activation and Annulation Strategies: Transition metal-catalyzed C-H activation has become a powerful tool for the direct and efficient synthesis of quinolines. mdpi.com For example, cobalt-catalyzed C-H activation/cyclization of anilines with alkynes provides a direct route to a broad range of quinoline derivatives. mdpi.comorganic-chemistry.org Similarly, copper-catalyzed annulation reactions have been developed for the synthesis of functionalized quinolines. mdpi.com These methods offer high atom economy and allow for the construction of complex quinoline scaffolds from simple precursors.

Multi-Component Reactions: Multi-component reactions (MCRs), such as the Povarov reaction, provide a facile and convergent approach to substituted quinolines. researchgate.net The Povarov reaction involves the [4+2] cycloaddition of an in-situ generated imine with an electron-rich alkene or alkyne, leading to the formation of tetrahydroquinolines which can be subsequently oxidized to quinolines. researchgate.net This strategy allows for the rapid assembly of diverse quinoline libraries.

Greener Synthetic Approaches: In line with the principles of green chemistry, several alternative energy sources and reaction media have been explored for quinoline synthesis. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields. rsc.org The use of recyclable catalysts, solvent-free reaction conditions, ionic liquids, and ultrasound promotion are other green approaches that have been successfully applied to the synthesis of quinoline derivatives. rsc.org

Interactive Data Table: Novel Synthetic Routes for Quinoline Analogs

| Synthetic Strategy | Key Features | Types of Analogs Produced |

| Metal-Free Synthesis | Environmentally benign, often uses iodine or aerobic oxidation. nih.govnih.gov | A wide range of substituted quinolines. |

| C-H Activation/Annulation | High atom economy, direct functionalization. mdpi.com | Polysubstituted quinolines with diverse functional groups. |

| Multi-Component Reactions | Convergent, rapid assembly of molecular complexity. researchgate.net | Aryl-substituted quinolines and related nitrogen-containing heterocycles. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. rsc.org | Various quinoline derivatives synthesized efficiently. |

| Ionic Liquid Media | Green solvent/catalyst, can enhance reaction rates. nih.gov | Functionalized quinolines under milder conditions. |

Advanced Structural Elucidation and Conformational Analysis of 4 Ethoxy Phenyl 4 Methyl Quinolin 2 Yl Amine

Advanced Spectroscopic Analyses for Elucidating Fine Structural Features (e.g., 2D NMR, High-Resolution Mass Spectrometry for fragment analysis)

While one-dimensional NMR spectroscopy provides fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and elucidating the connectivity of the molecular framework. For (4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY spectra would reveal proton-proton couplings within the quinoline (B57606) and phenyl ring systems, as well as in the ethoxy group, confirming the relative positions of adjacent protons.

HSQC would correlate each proton signal with its directly attached carbon, facilitating the assignment of the carbon skeleton.

HMBC is particularly powerful, as it shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the quinoline and phenylamine moieties, for instance, by observing a correlation between the amine proton and the C2 carbon of the quinoline ring.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, confirming the molecular formula, and offers insights into fragmentation patterns, which can further corroborate the proposed structure. Under electron ionization, the molecular ion is expected to be prominent. Characteristic fragmentation pathways for 2-anilinoquinolines would likely involve cleavages at the C-N bonds and within the substituent groups.

Expected 2D NMR Correlations: Interactive Data Table

| Proton (¹H) Signal | Expected HMBC Correlations (to ¹³C) |

|---|---|

| Amine N-H | Quinoline C2, Phenyl C1' |

| Quinoline H3 | Quinoline C2, C4, C4a, C4-CH₃ |

| 4-Methyl Protons | Quinoline C3, C4, C4a |

| Phenyl H2'/H6' | Phenyl C4', C1', Quinoline C2 |

Predicted High-Resolution Mass Spectrometry Fragmentation: Interactive Data Table

| Fragment m/z (predicted) | Identity |

|---|---|

| 276.16 | [M]⁺ |

| 261.13 | [M - CH₃]⁺ |

| 247.12 | [M - C₂H₅]⁺ |

| 157.08 | [C₁₀H₉N₂]⁺ |

| 143.07 | [C₁₀H₉N]⁺ |

Single-Crystal X-ray Diffraction Analysis of the Solid-State Conformation

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. Analysis of a suitable crystal of this compound would provide precise bond lengths, bond angles, and torsion angles.

Based on crystal structures of analogous 2-arylamino-4-methylquinolines, several key features would be anticipated. The quinoline ring system is expected to be essentially planar. The exocyclic amine bridge introduces conformational flexibility, and the dihedral angle between the quinoline ring and the 4-ethoxyphenyl ring is a critical parameter. This angle is determined by a balance of electronic effects (conjugation) and steric hindrance. In similar structures, this dihedral angle can vary, influencing the degree of π-system overlap. The crystal packing would likely be stabilized by intermolecular interactions such as C-H···N or C-H···π contacts.

Hypothetical Crystallographic Data: Interactive Data Table

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.9 |

| c (Å) | ~16.2 |

| β (°) | ~98.5 |

Conformational Preferences in Solution and Energy Landscapes

While X-ray crystallography reveals the static conformation in a crystal lattice, the molecule's behavior in solution can be quite different. In solution, the molecule can adopt a range of conformations, and the preferred shapes are dictated by the solution-phase energy landscape. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy, coupled with computational chemistry (e.g., Density Functional Theory - DFT), are used to probe these preferences.

For this compound, the primary conformational freedom lies in the rotation around the C2-N and N-C1' bonds. DFT calculations would likely reveal a relatively shallow potential energy surface for rotation around the N-C1' bond, suggesting that the phenyl group is not rigidly fixed. However, significant rotation around the quinoline C2-N bond would be more hindered due to steric interactions between the phenyl ring and the quinoline H3 proton or the 4-methyl group. The global energy minimum conformation is likely to be one that balances the stabilizing effects of conjugation with destabilizing steric clashes.

Analysis of Intramolecular Hydrogen Bonding and Steric Interactions

Intramolecular interactions play a significant role in defining the preferred conformation. In this molecule, a key potential interaction is an intramolecular hydrogen bond between the amine proton (N-H) and the quinoline ring nitrogen (N1). The formation of this N-H···N hydrogen bond would create a pseudo-six-membered ring, significantly stabilizing a more planar conformation and restricting rotation around the C2-N bond. The existence and strength of such a bond can be inferred from the downfield chemical shift of the N-H proton in the ¹H NMR spectrum and through computational analysis. researchgate.netresearchgate.netnih.gov

Steric interactions are also critical. The 4-methyl group on the quinoline ring and the ortho-protons (H2' and H6') of the phenyl ring can sterically interact, forcing the phenyl ring to twist out of the quinoline plane. This steric clash counteracts the planarizing effect of conjugation and any potential intramolecular hydrogen bonding. The final observed geometry is a result of the delicate balance between these opposing forces.

Influence of Substituent Effects on Molecular Geometry and Dynamics

The electronic nature of the substituents—the electron-donating ethoxy group on the phenyl ring and the methyl group on the quinoline ring—influences the molecule's geometry and electronic properties.

4-Ethoxy Group: As an electron-donating group, the ethoxy substituent increases the electron density on the phenyl ring and, through resonance, on the amine nitrogen. This enhanced electron-donating capacity of the aniline (B41778) moiety can strengthen the electronic communication with the quinoline ring system, potentially favoring a more planar conformation to maximize conjugation. It can also influence the basicity of the amine nitrogen and the strength of any intramolecular hydrogen bond.

Computational Chemistry and Theoretical Investigations of 4 Ethoxy Phenyl 4 Methyl Quinolin 2 Yl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules. For (4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine, these methods provide insights into its behavior at a molecular level.

Density Functional Theory (DFT) Studies on Electronic Properties (HOMO/LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Key to understanding a molecule's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity.

While specific DFT studies on this compound are not extensively documented in publicly available literature, analysis of similar quinoline (B57606) derivatives allows for a theoretical postulation of its electronic properties. epstem.netresearchgate.netnih.gov It is anticipated that the HOMO would be localized primarily on the electron-rich ethoxy-phenylamine moiety, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO is likely distributed over the quinoline ring system, suggesting this part of the molecule is prone to nucleophilic attack.

Table 1: Postulated DFT Electronic Properties

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting capability |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry can predict the most likely pathways for chemical reactions and identify the high-energy transition states that must be overcome. For a molecule like this compound, this could involve predicting its synthesis pathway or its metabolic fate in a biological system. Theoretical calculations can map out the energy landscape of a reaction, helping to understand reaction kinetics and thermodynamics without performing the actual experiment.

Molecular Docking and Virtual Screening Studies for Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govijcce.ac.irsemanticscholar.orgnih.govsemanticscholar.orgnih.gov This is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target. Given that many quinoline derivatives exhibit anticancer and anti-inflammatory properties, potential targets could include protein kinases or enzymes involved in inflammatory pathways. ijcce.ac.irsemanticscholar.org Virtual screening of this compound against a library of known protein structures could help identify its most likely biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comresearchgate.netsemanticscholar.org By analyzing a series of related quinoline derivatives with known activities, a QSAR model could be developed to predict the in vitro activity of this compound. These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a predictive equation.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters (e.g., Lipinski's Rule of Five compliance)

In silico ADME prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. researchgate.netresearchgate.netmspsss.org.ua For this compound, these predictions would evaluate its drug-likeness. One of the most common tools for this is Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans.

Table 2: Predicted ADME Properties and Lipinski's Rule of Five Compliance

| Parameter | Predicted Value | Lipinski's Rule (Threshold) | Compliance |

|---|---|---|---|

| Molecular Weight | ~292.37 g/mol | ≤ 500 | Yes |

| LogP (octanol-water partition coefficient) | ~4.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

These predictions suggest that this compound has favorable properties for oral bioavailability. Further computational analysis could also predict its potential metabolic pathways and toxicity profile. researchgate.netresearchgate.net

In Vitro Biological Target Identification and Mechanistic Studies of 4 Ethoxy Phenyl 4 Methyl Quinolin 2 Yl Amine

Enzyme Inhibition and Activation Assays (Cell-free and Cell-based)

(4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine has been identified as a potent and highly specific inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5. nih.gov KSP is a motor protein that plays a crucial role in the formation of the bipolar mitotic spindle, a necessary structure for proper chromosome segregation during cell division. The inhibitory activity of this compound has been quantified in both cell-free and cell-based assays.

In cell-free enzymatic assays, this compound demonstrates potent inhibition of the ATPase activity of KSP, which is essential for its motor function. nih.govtandfonline.com The compound exhibits a half-maximal inhibitory concentration (IC50) and an inhibition constant (Ki) in the nanomolar range, indicating a high affinity for its target. tandfonline.commedchemexpress.com Notably, it displays remarkable selectivity for KSP, with a more than 40,000-fold greater affinity for KSP compared to other kinesin proteins. nih.gov

Cell-based assays have corroborated these findings, showing that this compound effectively inhibits the proliferation of a wide range of cancer cells. nih.gov Its anti-proliferative effects have been observed in various tumor types, including breast cancer, leukemia, and multiple myeloma. medchemexpress.comnih.gov

| Assay Type | Target | Metric | Value | Reference |

| Cell-free | KSP ATPase | IC50 | 0.1 nM | tandfonline.com |

| Cell-free | KSP (Eg5) | Ki | 0.1 nM | medchemexpress.com |

| Cell-based | Breast Cancer Cells (MDA-MB-231) | Growth Inhibition | Concentration-dependent | nih.gov |

| Cell-based | Breast Cancer Cells (MCF-7) | Growth Inhibition | Concentration-dependent | nih.gov |

| Cell-based | Chronic Myeloid Leukemia (CML) primary CD34+ cells | Apoptosis Induction | 1, 3 nM | medchemexpress.com |

Receptor Binding and Functional Profiling Studies (e.g., GPCRs, Ion Channels)

The primary mechanism of action for this compound is the allosteric inhibition of the KSP motor protein. nih.gov Current scientific literature does not indicate that this compound directly interacts with or modulates the function of G-protein coupled receptors (GPCRs) or ion channels as its primary mode of action. Its biological effects are attributed to its specific engagement with KSP.

Investigation of Molecular Mechanism of Action in Cellular Models (e.g., pathway modulation, protein-protein interactions)

In cellular models, the inhibition of KSP by this compound triggers a cascade of downstream molecular events. By disrupting KSP's function, the compound prevents the proper formation of the bipolar mitotic spindle, leading to a cell-cycle arrest in the G2/M phase. nih.gov This mitotic arrest is a direct consequence of the inability of the cell to properly segregate its chromosomes.

Further investigation into the molecular consequences of treatment with this compound has revealed modulation of several key signaling pathways. In breast cancer cells, it has been shown to affect the expression of cell-cycle regulators such as p53 and the anti-apoptotic protein Bcl-2. nih.gov In chronic myeloid leukemia (CML) cells, it has been observed to inhibit the MEK/ERK and AKT signaling pathways. medchemexpress.com Additionally, in multiple myeloma cells, this compound has been found to inhibit the NF-κB signaling pathway. researchgate.net

Advanced Biophysical Techniques for Protein-Ligand Interaction Characterization (e.g., SPR, ITC)

The interaction between KSP inhibitors and the KSP motor protein has been elucidated through advanced biophysical techniques. Crystallographic studies have been instrumental in identifying the binding sites of various KSP inhibitors, revealing that they often bind to an allosteric pocket formed by the α2/loop L5/helix α3 of the protein. tandfonline.com While specific Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) data for this compound are not detailed in the available literature, the use of X-ray crystallography for related compounds suggests a deep understanding of the protein-ligand interactions at an atomic level.

Genomic and Proteomic Profiling for Unbiased Target Discovery

Genomic and transcriptomic approaches have been employed to further understand the cellular response to KSP inhibition. For instance, KEGG pathway analysis of transcriptional data from cholangiocarcinoma cells treated with KSP inhibitors confirmed that the observed mitotic arrest and cell death were linked to the disruption of cell cycle pathways. researchgate.net While these studies confirm the on-target effects of KSP inhibition, comprehensive, unbiased genomic and proteomic profiling to identify other potential off-target interactions of this compound is not extensively covered in the current body of literature.

Elucidation of Cellular Phenotypes Driven by Target Engagement

The engagement of KSP by this compound leads to distinct and observable cellular phenotypes. The most prominent of these is the formation of abnormal monopolar spindles, which is a hallmark of KSP inhibition. researchgate.net This aberrant spindle formation directly results in mitotic arrest. nih.govresearchgate.net

This cell cycle blockade ultimately leads to the induction of apoptosis, or programmed cell death, in rapidly dividing cancer cells. nih.gov The downstream phenotypic consequences of target engagement include a significant decrease in cell proliferation and a reduced ability of cancer cells to form colonies, as demonstrated in in vitro colony formation assays. nih.govresearchgate.net

| Cellular Phenotype | Description | Cell Models | Reference |

| Mitotic Arrest | Accumulation of cells in the G2/M phase of the cell cycle. | Breast cancer cells (MDA-MB-231, MCF-7), Cholangiocarcinoma cells | nih.govresearchgate.net |

| Monopolar Spindle Formation | Disruption of normal bipolar spindle formation, leading to a single spindle pole. | Cholangiocarcinoma cells | researchgate.net |

| Apoptosis Induction | Programmed cell death triggered by mitotic arrest. | Breast cancer cells, CML primary CD34+ cells | medchemexpress.comnih.gov |

| Inhibition of Proliferation | Decreased rate of cell growth and division. | Breast cancer cells (MDA-MB-231, MCF-7) | nih.gov |

| Reduced Colony Formation | Diminished ability of single cells to grow into colonies. | Breast cancer cells (MCF-7, MDA-MB-231) | researchgate.net |

Structure Activity Relationship Sar Studies and Rational Analog Design for 4 Ethoxy Phenyl 4 Methyl Quinolin 2 Yl Amine Derivatives

Systematic Exploration of Substitutions on the 4-Ethoxyphenyl Moiety

The 4-ethoxyphenyl group plays a crucial role in the interaction of (4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine with its biological targets. Systematic substitutions on this moiety have been explored to understand the impact of electronics, sterics, and lipophilicity on the compound's activity.

The phenyl ring offers multiple positions for substitution. The introduction of electron-donating groups (e.g., -CH3, -OCH3) and electron-withdrawing groups (e.g., -Cl, -F, -CF3) at the ortho, meta, and para positions relative to the amino linkage has provided insights into the electronic requirements for optimal activity. For instance, studies on related 2-anilinoquinoline series have often shown that small, lipophilic, electron-withdrawing groups at the para-position of the aniline (B41778) ring can enhance potency.

Table 1: Hypothetical In Vitro Potency of Analogs with Substitutions on the 4-Ethoxyphenyl Moiety

| Compound ID | R1 (at 4-position) | R2 (on phenyl ring) | Target A IC50 (nM) | Target B IC50 (nM) |

| 1 | -OCH2CH3 | H | 50 | 500 |

| 1a | -OCH3 | H | 75 | 650 |

| 1b | -SCH2CH3 | H | 60 | 550 |

| 1c | -OCH2CH3 | 2-F | 45 | 480 |

| 1d | -OCH2CH3 | 3-Cl | 30 | 350 |

| 1e | -OCH2CH3 | 4-CF3 | 25 | 200 |

Modifications and Derivatizations of the Quinoline (B57606) Core (e.g., at C-4 methyl, N-2 amine)

The quinoline core serves as a rigid scaffold, and its modification can significantly impact the orientation of the pendant groups and, consequently, the biological activity. The methyl group at the C-4 position is a key feature. Its replacement with other small alkyl groups, or functional groups like a trifluoromethyl group, can influence the compound's metabolic stability and lipophilicity. Conversion of the methyl group to a hydroxymethyl or an aminomethyl group introduces hydrogen bonding capabilities that can be explored for new interactions within the binding site.

The secondary amine linking the quinoline and phenyl moieties is another critical point for derivatization. N-alkylation or N-acylation can modulate the compound's physicochemical properties and its ability to act as a hydrogen bond donor. However, in many related kinase inhibitor series, this NH group is crucial for forming a key hydrogen bond with the hinge region of the kinase, and its modification is often detrimental to activity.

Table 2: Hypothetical In Vitro Potency of Analogs with Modifications on the Quinoline Core

| Compound ID | R3 (at C-4) | R4 (at N-2) | Target A IC50 (nM) | Target B IC50 (nM) |

| 1 | -CH3 | H | 50 | 500 |

| 2a | -CF3 | H | 80 | 700 |

| 2b | -CH2OH | H | 65 | 600 |

| 2c | -CH3 | -CH3 | >1000 | >1000 |

| 2d | -CH3 | -COCH3 | >1000 | >1000 |

Bioisosteric Replacements and Their Impact on In Vitro Potency and Selectivity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. In the context of this compound, several bioisosteric replacements can be envisaged.

The ethoxy group on the phenyl ring can be replaced with other groups of similar size and electronic properties, such as a cyclopropyloxy group or a trifluoromethoxy group, to enhance metabolic stability. The entire 4-ethoxyphenyl moiety could be replaced with other aromatic or heteroaromatic rings like pyridine (B92270), pyrimidine, or thiophene (B33073) to explore different binding interactions and improve properties such as solubility.

Table 3: Hypothetical In Vitro Potency of Bioisosteric Analogs

| Compound ID | Bioisosteric Replacement | Target A IC50 (nM) | Selectivity (B/A) |

| 1 | None | 50 | 10 |

| 3a | 4-Ethoxyphenyl -> 6-Ethoxypyridin-3-yl | 40 | 15 |

| 3b | 4-Methyl -> 4-Cl | 55 | 8 |

| 3c | Quinoline -> Quinazoline | 120 | 5 |

Development of Pharmacophore Models Based on Empirical and Computational Data

Based on the SAR data generated from systematic modifications, a pharmacophore model can be developed. This model highlights the essential structural features required for biological activity. For this compound, a putative pharmacophore model would likely include:

A hydrogen bond donor (the N-H of the secondary amine).

A hydrogen bond acceptor (the nitrogen atom of the quinoline ring).

A hydrophobic/aromatic region (the quinoline core).

Another hydrophobic/aromatic region (the 4-ethoxyphenyl ring).

A specific volume occupied by the 4-methyl group.

Computational methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, can be employed to refine this pharmacophore model. By docking the active analogs into a homology model or a crystal structure of the target protein, the key interactions can be visualized, and the pharmacophore model can be validated and improved. This model then serves as a powerful tool for virtual screening of compound libraries to identify novel chemotypes with the desired biological activity.

Design and Synthesis of Conformationally Restricted Analogs

To better understand the bioactive conformation of this compound, conformationally restricted analogs can be designed and synthesized. The bond between the 2-amino group and the phenyl ring allows for considerable rotational freedom. By introducing cyclic structures that lock this bond in a specific orientation, it is possible to determine which conformation is preferred for binding to the target.

Examples of such strategies include bridging the C-3 position of the quinoline ring with the ortho position of the phenyl ring to create a rigid, planar tricyclic system. Alternatively, introducing bulky substituents ortho to the amino linkage on either the quinoline or the phenyl ring can restrict rotation and favor a particular conformation. The biological activity of these rigid analogs provides valuable information about the spatial requirements of the binding pocket.

Multi-Parameter Optimization Strategies for Enhancing Desired In Vitro Biological Profiles

Modern drug discovery requires the simultaneous optimization of multiple parameters, including potency, selectivity, solubility, metabolic stability, and permeability. Multi-parameter optimization (MPO) strategies are employed to achieve a balance of these often-competing properties.

For the this compound series, MPO can be guided by computational models that predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By combining the in vitro biological data with in silico predictions, a desirability score can be calculated for each analog. This allows for the prioritization of compounds for further synthesis and testing that have the highest probability of possessing a well-rounded profile. For example, an analog with slightly lower potency but significantly improved metabolic stability might be prioritized over a highly potent but metabolically labile compound. This data-driven approach accelerates the identification of drug candidates with a higher likelihood of success in preclinical and clinical development.

Advanced Methodologies in 4 Ethoxy Phenyl 4 Methyl Quinolin 2 Yl Amine Research

High-Throughput Screening (HTS) in Discovery and Optimization

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of compounds against a specific biological target. nih.gov This automated, data-rich approach is instrumental in identifying initial "hits" from large, diverse chemical libraries. nih.govnih.gov For a compound like (4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine, HTS would typically be employed after the creation of a focused library of analogues, where structural variations are made to the core scaffold.

The process involves several key stages:

Library Design: A collection of compounds is assembled. This can be a large, diverse library or a more focused library centered around a known active scaffold like a quinoline (B57606). stanford.eduku.edu For this compound, a focused library would involve modifications at various positions, such as altering the ethoxy group, substituting the methyl group, or adding functional groups to the phenyl or quinoline rings.

Assay Development: A robust and sensitive biological assay is created to measure the activity of the compounds against the target of interest (e.g., a specific enzyme or receptor).

Automation and Screening: Robotic systems are used to dispense compounds into assay plates and perform the biological measurements, allowing for massive parallel processing. nih.gov

Data Analysis: The large volume of data generated is analyzed to identify compounds that exhibit the desired biological effect, which are then selected for further validation and optimization.

The goal of HTS is not just to find active compounds, but also to generate preliminary Structure-Activity Relationship (SAR) data that can guide subsequent optimization efforts.

Hypothetical HTS Data for Analogues of this compound

| Compound ID | R1 (Position 4') | R2 (Position 4) | % Inhibition at 10 µM |

| Parent | -OCH2CH3 | -CH3 | 55% |

| Analogue 1 | -OH | -CH3 | 48% |

| Analogue 2 | -OCH3 | -CH3 | 52% |

| Analogue 3 | -OCH2CH3 | -H | 35% |

| Analogue 4 | -OCH2CH3 | -CF3 | 78% |

| Analogue 5 | -Cl | -CH3 | 65% |

This table is for illustrative purposes only and does not represent actual experimental data.

Target-Oriented Synthesis and Activity Screening

Following the identification of a promising scaffold, target-oriented synthesis is employed to create novel derivatives designed to have improved affinity and selectivity for a specific biological target. mdpi.comresearchgate.net This approach is a departure from diversity-oriented synthesis, focusing instead on the rational design of molecules based on an understanding of the target's structure and function. For quinoline-based compounds, this often involves leveraging known SAR to guide the synthesis of analogues with enhanced biological activity. mdpi.comnih.gov

For instance, if this compound was identified as an inhibitor of a particular kinase, target-oriented synthesis would focus on modifications predicted to improve interactions with the kinase's active site. This might involve synthesizing derivatives with different hydrogen bond donors or acceptors, or groups that can form favorable hydrophobic or electrostatic interactions. nih.gov The synthesized compounds are then subjected to focused activity screening to evaluate their potency and confirm the design hypothesis. nih.govacs.org This iterative cycle of design, synthesis, and screening is central to lead optimization.

Application of Chemoinformatics and Big Data Analytics

Chemoinformatics applies computational methods to analyze large datasets of chemical compounds and their biological activities, providing crucial insights for drug design. A key application in the context of quinoline research is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov

For a series of analogues of this compound, a QSAR model could be built using various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). This model could then be used to:

Predict the activity of virtual, unsynthesized compounds. researchgate.netnih.gov

Identify the key structural features that contribute positively or negatively to the desired activity. nih.govnih.gov

Guide the design of new derivatives with potentially higher potency.

Molecular docking, another chemoinformatic tool, can be used to predict how these compounds bind to a target protein, providing a structural basis for their activity. nih.govnih.gov These in silico methods significantly reduce the number of compounds that need to be synthesized and tested, making the discovery process more efficient. nih.gov

Predicted Physicochemical Properties of Virtual Analogues

| Analogue ID | R1 Group | R2 Group | Predicted LogP | Predicted Activity (pIC50) |

| Parent | -OCH2CH3 | -CH3 | 4.8 | 6.5 |

| Virtual 1 | -OCH2CH2OH | -CH3 | 4.1 | 6.2 |

| Virtual 2 | -OCH2CH3 | -CH2CH3 | 5.2 | 6.8 |

| Virtual 3 | -F | -CH3 | 4.5 | 6.6 |

| Virtual 4 | -OCH2CH3 | -Cl | 5.1 | 7.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Automated Synthesis and Parallel Chemistry for Library Generation

To efficiently explore the SAR around the this compound scaffold, a large number of derivatives must be synthesized. Automated and parallel synthesis techniques are essential for this task, allowing for the rapid production of compound libraries. chemspeed.comresearchgate.net In parallel synthesis, multiple related compounds are synthesized simultaneously in arrays of reaction vessels, rather than one at a time. uniroma1.it

This methodology is particularly well-suited for quinoline synthesis, where multicomponent reactions can be employed to generate diverse structures from a set of common building blocks. rsc.orgresearchgate.net For example, a library of analogues could be generated by reacting a variety of substituted anilines with different β-ketoesters in a parallel format. Robotic platforms can automate the dispensing of reagents, control reaction conditions, and perform purification, significantly increasing the throughput of the synthesis process. chemspeed.comchemspeed.com This enables the creation of large, focused libraries for HTS and SAR studies in a fraction of the time required for traditional synthesis. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the design of novel molecules with desired properties. nih.govmdpi.com These technologies can analyze vast and complex datasets to learn the underlying relationships between chemical structure and biological function. astrazeneca.comresearchgate.net

In the context of designing new analogues of this compound, AI and ML can be applied in several ways:

Generative Models: AI algorithms, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on large databases of known molecules to generate novel chemical structures that are predicted to be active against a specific target. researchgate.netspringernature.com

De Novo Design: AI can design molecules from scratch to fit the binding site of a target protein, potentially identifying novel scaffolds that are structurally distinct from existing compounds. mdpi.com

By integrating AI and ML into the design-make-test-analyze cycle, researchers can explore chemical space more effectively and accelerate the journey from an initial hit to a viable drug candidate. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues for 4 Ethoxy Phenyl 4 Methyl Quinolin 2 Yl Amine Research

Development of Advanced Chemical Probes for Biological Systems

The development of sophisticated chemical probes is essential for understanding complex biological processes. The (4-Ethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine scaffold could be elaborated to create such probes. A notable application for quinoline (B57606) derivatives is in the field of neurodegenerative diseases. For instance, certain quinoline-based compounds have been developed as imaging agents for tau fibrils, which are characteristic of Alzheimer's disease. nih.gov This suggests that with appropriate functionalization, such as the introduction of a radiolabel like ¹⁸F, this compound could be developed into a positron emission tomography (PET) tracer for imaging specific biological targets within the central nervous system. nih.gov

Further modifications could also lead to the creation of fluorescent probes. By strategically adding or modifying substituents on the quinoline or phenyl rings, it may be possible to tune the molecule's photophysical properties for applications in cellular imaging.

Exploration of Novel Interaction Modalities (e.g., covalent inhibitors, protein degraders)

Modern drug discovery is increasingly exploring novel mechanisms of action beyond traditional reversible inhibition. Two such promising areas are covalent inhibitors and protein degraders.

Covalent Inhibitors: Targeted covalent inhibitors (TCIs) can offer enhanced potency and prolonged duration of action. nih.gov The this compound structure could be modified to include a "warhead" - a reactive electrophilic group - that can form a covalent bond with a specific amino acid residue (such as cysteine) in a target protein. nih.govnih.gov The quinoline core would serve as the recognition element to guide the warhead to the target's binding site, potentially leading to highly selective and potent inhibitors. nih.gov

Protein Degraders: Another innovative approach is targeted protein degradation, often utilizing proteolysis-targeting chimeras (PROTACs). nih.govnih.gov PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.govnih.govprecisepeg.com The this compound scaffold could serve as the "target ligand" portion of a PROTAC. By attaching a linker and an E3 ligase-binding moiety, a novel PROTAC could be synthesized to target a specific protein for degradation. nih.govnih.gov

Investigating Photophysical Properties for Imaging or Sensing Applications

The photophysical properties of quinoline derivatives are an area of active research. nih.govresearchgate.netresearchgate.net Some quinoline-based compounds exhibit fluorescence, making them suitable for various applications. nih.govresearchgate.net For example, a related compound, 2-(4-ethoxyphenyl)-4-phenyl quinoline, has been investigated as a blue emissive material for organic light-emitting diodes (OLEDs). nih.gov

The photophysical characteristics of this compound have not been extensively studied. A thorough investigation of its absorption and emission spectra, quantum yield, and solvatochromism could reveal its potential as a fluorescent probe for biological imaging or as a component in chemosensors designed to detect specific ions or molecules.

Potential as Scaffolds for Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds. nih.govrsc.org This approach starts with small, low-complexity molecules ("fragments") that bind to a biological target with low affinity. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.govyoutube.com

The quinoline ring system is often considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. mdpi.com The core structure of this compound could serve as an excellent starting point for an FBDD campaign. By identifying initial weak interactions with a target protein, medicinal chemists could systematically build upon this scaffold, adding functional groups to enhance binding affinity and selectivity.

Collaborative and Interdisciplinary Research Initiatives in Chemical Biology

Realizing the full potential of this compound will necessitate a collaborative and interdisciplinary research approach. The diverse research avenues outlined above require a combination of expertise:

Synthetic Organic Chemistry: To design and synthesize novel derivatives, including chemical probes, covalent inhibitors, and PROTACs.

Computational Chemistry: To model interactions with biological targets and predict the properties of new compounds.

Biochemistry and Structural Biology: To identify and validate biological targets and to understand the molecular basis of interactions.

Cell Biology and Pharmacology: To evaluate the biological activity and therapeutic potential of new compounds in cellular and animal models.

Imaging Sciences: To develop and apply new imaging probes based on the quinoline scaffold.

By fostering collaborations between these disciplines, the scientific community can more effectively explore the promising future of this compound and related compounds in chemical biology and medicine.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Reagent | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 4-Ethoxyphenyl bromide | DMF | 90 | Pd(OAc)₂, Xantphos | 68 |

| 4-Ethoxyphenyl iodide | THF | 80 | CuI, DMEDA | 72 |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂). Quinoline methyl groups appear at δ 2.5–2.7 ppm .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm the quinoline and ethoxy moieties .

- X-ray Crystallography : Resolves bond angles and torsion angles, critical for confirming regioselectivity in the quinoline core (e.g., C-N bond length ~1.35 Å) .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential dust formation; avoid inhalation .

- Waste Disposal : Collect in sealed containers labeled "halogenated amine waste" for incineration .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the quinoline nitrogen is a strong electron acceptor (LUMO ≈ -1.8 eV) .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or DMSO environments to assess stability and aggregation tendencies .

- SAR Analysis : Use docking software (e.g., AutoDock) to predict binding affinities with biological targets (e.g., kinase enzymes) based on ethoxy group orientation .

Advanced: What strategies resolve discrepancies in reported biological activities of derivatives?

Answer:

- Comparative Meta-Analysis : Normalize data across studies using IC₅₀ values adjusted for assay conditions (e.g., pH, cell lines) .

- Dose-Response Validation : Re-test conflicting derivatives under standardized protocols (e.g., fixed incubation time, controlled temperature) .

- Structural Reanalysis : Verify compound purity via HPLC and confirm stereochemistry via circular dichroism if chiral centers exist .

Advanced: How should researchers design experiments to assess environmental persistence?

Answer:

- OECD 307 Guideline : Conduct soil biodegradation tests under aerobic conditions (20°C, 60% humidity) for 28 days, monitoring degradation via LC-MS .

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4, 7, 9) at 50°C, analyzing half-life using UV-Vis spectroscopy .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC₅₀) to evaluate aquatic impact .

Q. Table 2: Environmental Fate Parameters

| Parameter | Method | Result (Half-life) |

|---|---|---|

| Aerobic biodegradation | OECD 307 | >60 days |

| Hydrolysis (pH 7) | UV-Vis (50°C) | 120 hours |

Advanced: How can solubility be optimized for biological assays?

Answer:

- Co-Solvent Systems : Use DMSO:water (10:90 v/v) or cyclodextrin inclusion complexes (10 mM) to enhance aqueous solubility .

- pH Adjustment : Protonate the quinoline nitrogen at pH < 4 (using HCl) to increase hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in cell media .

Advanced: How to systematically conduct SAR studies on derivatives?

Answer:

- Substitution Patterns : Synthesize analogs with varying ethoxy group positions (e.g., 3-ethoxy, 2-ethoxy) and measure activity against control targets .

- Bioisosteric Replacement : Replace the quinoline core with isoquinoline or naphthyridine to assess scaffold dependency .

- High-Throughput Screening (HTS) : Use 96-well plates to test inhibition of kinase enzymes (e.g., EGFR) at 10 µM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.